molecular formula C14H10BrFN2 B8194214 6-bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine

6-bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8194214
M. Wt: 305.14 g/mol
InChI Key: AEONBUKLISKOMA-UHFFFAOYSA-N
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Description

6-Bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with a bromine atom at the 6-position and a 3-fluorobenzyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

    Starting Materials: The synthesis begins with the preparation of the pyrrolopyridine core, which can be achieved through cyclization reactions involving appropriate precursors.

    Fluorobenzylation: The 3-fluorobenzyl group is introduced via a nucleophilic substitution reaction, typically using 3-fluorobenzyl bromide as the reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced analogs.

Scientific Research Applications

6-Bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-pyrazolo[4,3-b]pyridine: Similar in structure but lacks the 3-fluorobenzyl group.

    3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Contains a different heterocyclic core and additional chlorine substituent.

Uniqueness

6-Bromo-1-(3-fluorobenzyl)-1H-pyrrolo[3,2-b]pyridine is unique due to the combination of its pyrrolopyridine core with both bromine and fluorobenzyl substituents. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

6-bromo-1-[(3-fluorophenyl)methyl]pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2/c15-11-7-14-13(17-8-11)4-5-18(14)9-10-2-1-3-12(16)6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEONBUKLISKOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC3=C2C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-1H-pyrrolo[3,2-b]pyridine (400 mg, 2.030 mmol) and sodium hydride (60% in mineral oil) (89 mg, 2.233 mmol) in 4 mL N,N-dimethylformamide was stirred at ambient temperature for 10 minutes and 1-(bromomethyl)-3-fluorobenzene (384 mg, 2.030 mmol) was added. The mixture was heated at 100° C. for 3 hours. The mixture was cooled to ambient temperature, diluted with 100 mL of ethyl acetate and washed successively with water and brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash chromatography on Analogix IntelliFlash280 eluting with 10 to 70% ethyl acetate/hexanes to give the title compound.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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